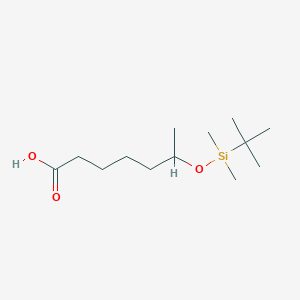

6-(tert-Butyldimethylsilyloxy)heptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(tert-Butyldimethylsilyloxy)heptanoic acid is an organic compound with the molecular formula C13H28O3Si. It is a derivative of heptanoic acid where a tert-butyldimethylsilyloxy group is attached to the sixth carbon atom. This compound is often used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyldimethylsilyloxy)heptanoic acid typically involves the protection of the hydroxyl group of heptanoic acid using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may involve more advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

化学反応の分析

Silyl Ether Formation and Deprotection

The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting agent for hydroxyl groups.

Formation :

-

Reagents : TBDMSCl, imidazole, DMF.

-

Conditions : Room temperature, 30 hours.

Deprotection :

-

Reagents : Et₃N·HF or TBAF.

-

Conditions : Room temperature, THF solvent.

-

Outcome : Selective removal of TBDMS without affecting ester or carboxylic acid groups .

Esterification of the Carboxylic Acid

The carboxylic acid moiety undergoes esterification to enhance solubility or enable further functionalization.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Benzyl ester formation | Benzyl bromide, K₂CO₃, acetone, reflux | 96% | |

| Methyl ester formation | CDI (carbonyldiimidazole), THF | 93% |

These esters are intermediates in multistep syntheses, such as nucleotide modifications .

Acid-Catalyzed Reactions

Under acidic conditions, the compound participates in substitutions or eliminations.

Example :

-

Reagents : AgOAc in acetic acid.

-

Conditions : 125°C, 6 hours.

-

Outcome : Formation of ((2S,4R)-4-TBDMS-6-oxo-tetrahydro-2H-pyran-2-yl)methyl acetate (92.6% yield) .

This reaction highlights the TBDMS group’s stability under moderate acidic conditions.

Saponification of Esters

Esters derived from the acid are hydrolyzed back to the carboxylic acid.

Conditions :

-

Reagents : KOH or LiOH in aqueous THF/MeOH.

-

Yield : Near-quantitative conversion observed for benzyl esters .

Coupling Reactions

The carboxylic acid is activated for pyrophosphate bond formation in nucleotide synthesis:

-

Activation : CDI generates a phosphorimidazolide intermediate.

-

Coupling Partner : Nucleotide diphosphate (e.g., UDP-GlcNAc derivatives).

-

Efficiency : High-yield condensation under mild conditions .

Stability and Reactivity Considerations

This compound’s versatility in protective group chemistry and functional group transformations underscores its utility in complex molecule synthesis, particularly in pharmaceuticals and bioactive molecules .

科学的研究の応用

Organic Synthesis

Building Block in Complex Molecule Synthesis :

6-(tert-Butyldimethylsilyloxy)heptanoic acid is frequently utilized as a protected intermediate in the synthesis of more complex organic molecules. Its sterically hindered silyl group provides stability during various chemical reactions, allowing for selective functionalization at other sites on the molecule.

Biological Studies

Metabolic Pathways :

The compound has been employed in studies investigating metabolic pathways and enzyme reactions. Its derivatives can serve as substrates or inhibitors, facilitating the understanding of biochemical processes.

Medicinal Chemistry

Drug Development :

Research has indicated potential therapeutic applications for this compound derivatives in drug development. For example, it has been involved in synthesizing biologically significant compounds that exhibit activity against various diseases.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive compounds with potential pharmaceutical applications. The synthesis involved multiple steps where the tert-butyldimethylsilyloxy group was selectively removed to reveal functional groups necessary for biological activity .

Case Study 2: Enzyme Inhibition Studies

Another research highlighted its role in enzyme inhibition studies, where derivatives of this compound were synthesized to evaluate their effectiveness as enzyme inhibitors. The results showed promising inhibitory effects on specific metabolic enzymes, suggesting potential therapeutic uses .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in various synthetic pathways |

| Biological Studies | Investigating metabolic pathways | Served as substrates/inhibitors |

| Medicinal Chemistry | Development of therapeutic agents | Showed activity against specific diseases |

作用機序

The mechanism of action of 6-(tert-Butyldimethylsilyloxy)heptanoic acid depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyloxy group provides steric protection and can be removed under mild conditions to reveal the hydroxyl group.

類似化合物との比較

Similar Compounds

6-(Trimethylsilyloxy)heptanoic acid: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

6-(Triisopropylsilyloxy)heptanoic acid: Contains a triisopropylsilyl group, offering different steric properties.

Uniqueness

6-(tert-Butyldimethylsilyloxy)heptanoic acid is unique due to the tert-butyldimethylsilyl group, which provides a balance of steric protection and ease of removal. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required.

生物活性

6-(tert-Butyldimethylsilyloxy)heptanoic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of heptanoic acid where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) ether. This modification enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

- Anticancer Potential : There are indications that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells or inhibition of tumor growth factors.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria and fungi | |

| Anti-inflammatory | Reduces levels of inflammatory markers | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of this compound against various pathogens. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections .

- Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory properties revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in vitro, indicating its potential role in managing inflammatory diseases .

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Specific areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.

- Mechanistic Studies : Detailed molecular studies to identify specific targets and pathways affected by this compound.

- Formulation Development : Exploring formulations for enhanced delivery and bioavailability, particularly for therapeutic applications.

特性

IUPAC Name |

6-[tert-butyl(dimethyl)silyl]oxyheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3Si/c1-11(9-7-8-10-12(14)15)16-17(5,6)13(2,3)4/h11H,7-10H2,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKRGALIOMYNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。